Doramectin aglycone chemical structure and properties
Doramectin aglycone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889), a macrocyclic lactone derived from the fermentation of genetically engineered Streptomyces avermitilis, is a potent endectocide widely used in veterinary medicine.[1] Its aglycone, the core structure devoid of the disaccharide moiety, serves as a crucial scaffold for understanding its biological activity and for the development of novel antiparasitic agents. This technical guide provides an in-depth overview of the chemical structure, properties, and biological mechanism of doramectin aglycone.
Chemical Structure and Properties
Doramectin aglycone is formed through the acid-catalyzed hydrolysis of the disaccharide unit from the parent doramectin molecule.[2] This process removes the oleandrose (B1235672) disaccharide from the C13 position of the macrocyclic lactone core.
Chemical Structure:
-
Molecular Formula: C₃₆H₅₀O₈[3]
-
Molecular Weight: 610.8 g/mol [3]
-
CAS Number: 1987883-26-0[3]
-
SMILES: C[C@H]1C=C[C@]2(C[C@@H]3C--INVALID-LINK----INVALID-LINK--C=CC=C4/CO[C@@H]5--INVALID-LINK--C(C)=C--INVALID-LINK--O3)[C@]45O">C@@HO2)O[C@@H]1C1CCCCC1[4]
-
InChI: InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1[5]
Physicochemical Properties
A summary of the key physicochemical properties of doramectin aglycone is presented in the table below.
| Property | Value | Reference |
| Appearance | White Solid | [] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO | [5] |
| Storage Temperature | -20°C | [3][4] |
| λmax | 246 nm | [5] |
Experimental Protocols
Preparation of Doramectin Aglycone via Acid Hydrolysis of Doramectin
Materials:
-
Doramectin
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Anhydrous methanol or ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolution: Dissolve doramectin in a suitable alcohol (e.g., anhydrous methanol or ethanol).
-
Acidification: Slowly add a catalytic amount of concentrated acid (e.g., H₂SO₄ or HCl) to the solution while stirring. The concentration of the acid and the reaction temperature will influence the rate of hydrolysis and the formation of byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time for the complete conversion of doramectin to its aglycone.
-
Neutralization: Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Remove the alcohol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude doramectin aglycone.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure doramectin aglycone.
-
Characterization: Confirm the identity and purity of the isolated doramectin aglycone using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: Generalized workflow for the preparation of doramectin aglycone.
Spectroscopic Data
Detailed and publicly available spectroscopic data specifically for doramectin aglycone is limited. However, based on the known structure and data from related avermectin (B7782182) aglycones, the following characteristic signals would be expected. Researchers should perform their own analyses for definitive structural elucidation.
-
¹H NMR: Expected signals would include those corresponding to the olefinic protons of the macrocyclic ring, methine protons, and methyl groups. The absence of signals corresponding to the anomeric protons of the disaccharide unit would be a key indicator of successful hydrolysis.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the lactone, olefinic carbons, and various aliphatic carbons of the macrocyclic core. The absence of signals from the sugar moieties would confirm the aglycone structure.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of doramectin aglycone (C₃₆H₅₀O₈, exact mass ~610.3506). Fragmentation patterns would be indicative of the macrocyclic lactone structure.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the hydroxyl (-OH) group, the ester carbonyl (C=O) of the lactone, and C-O stretching vibrations.
Mechanism of Action
The biological activity of avermectins, including doramectin, is primarily mediated through their interaction with specific ligand-gated ion channels in invertebrates.[1] The aglycone portion of the molecule is essential for this activity.
Interaction with Glutamate-Gated Chloride Channels (GluCls)
Avermectins are potent positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1]
-
Binding: Doramectin aglycone is believed to bind to a hydrophobic pocket on the transmembrane domain of the GluCl receptor, at the interface between subunits.
-
Channel Opening: This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions (Cl⁻) into the cell.
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.
-
Paralysis and Death: This sustained hyperpolarization inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.
Caption: Signaling pathway of doramectin aglycone at GluCls.
Interaction with GABA-Gated Chloride Channels
Avermectins can also modulate γ-aminobutyric acid (GABA)-gated chloride channels, although generally with lower potency than their effect on GluCls. This interaction contributes to their broad-spectrum antiparasitic activity. The mechanism is similar to that at GluCls, involving potentiation of the GABA-induced chloride current, leading to hyperpolarization and inhibition of neuronal signaling.
Conclusion
Doramectin aglycone represents the core pharmacophore of a highly effective class of antiparasitic agents. A thorough understanding of its chemical properties, synthesis, and mechanism of action is fundamental for the rational design of new and improved anthelmintics. While detailed experimental and spectroscopic data for the aglycone remain somewhat limited in publicly accessible literature, the information provided in this guide serves as a valuable resource for researchers in the field. Further investigation into the specific interactions of the aglycone with its target receptors will undoubtedly pave the way for future advancements in antiparasitic drug discovery.
